molecular formula C17H16FN3O2 B6093661 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide

Cat. No.: B6093661
M. Wt: 313.33 g/mol
InChI Key: KPUUBIYBGVEBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLAP inhibitor is a type of non-steroidal anti-inflammatory drug that is used to treat various inflammatory conditions such as asthma, arthritis, and psoriasis.

Mechanism of Action

FLAP inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators. By inhibiting FLAP, FLAP inhibitor reduces the production of leukotrienes, which in turn reduces inflammation.
Biochemical and Physiological Effects:
FLAP inhibitor has been shown to have several biochemical and physiological effects. It reduces the production of leukotrienes, which are inflammatory mediators, and thus reduces inflammation. FLAP inhibitor has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In addition, FLAP inhibitor has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using FLAP inhibitor in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret results. However, one of the limitations of using FLAP inhibitor in lab experiments is that it is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of FLAP inhibitor. One direction is to investigate its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to investigate the long-term effects of FLAP inhibitor on various physiological processes.

Synthesis Methods

The synthesis of FLAP inhibitor involves several steps. The starting material for the synthesis is 3-fluorobenzaldehyde, which is reacted with ethyl acetoacetate to form 3-fluorocinnamic acid. The acid is then converted to its acid chloride form, which is reacted with N-(2-pyridyl)acetamide to form the desired product, FLAP inhibitor. The synthesis of FLAP inhibitor has been optimized to improve its yield and purity.

Scientific Research Applications

FLAP inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing inflammation in various animal models of inflammatory diseases. FLAP inhibitor has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. In addition, FLAP inhibitor has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-5-3-4-12(8-13)10-21-11-14(9-16(21)22)20-17(23)15-6-1-2-7-19-15/h1-8,14H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUUBIYBGVEBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.